molecular formula C19H16N4O2S2 B331213 N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE

N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B331213
M. Wt: 396.5 g/mol
InChI Key: LSYJPFYZTYRLPQ-UHFFFAOYSA-N
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Description

N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting ethyl sulfanyl hydrazine with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms the 1,3,4-thiadiazole ring with an ethyl sulfanyl substituent.

    Formation of the Furan Ring: The furan ring is synthesized by reacting 2-methylfuran with an appropriate reagent such as bromine or iodine to introduce a halogen substituent at the 5-position.

    Coupling of the Thiadiazole and Furan Rings: The thiadiazole and furan rings are coupled together using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired intermediate.

    Formation of the Quinoline Moiety: The quinoline moiety is introduced by reacting the intermediate with a suitable quinoline derivative under acidic or basic conditions.

    Final Coupling and Carboxamide Formation: The final step involves coupling the quinoline intermediate with a carboxamide derivative to form the target compound.

Industrial Production Methods

Industrial production of N4-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions at the furan and quinoline rings, introducing various substituents such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine), alkyl halides, and aryl halides, often in the presence of a catalyst such as palladium or copper.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, alkylated derivatives, arylated derivatives

Scientific Research Applications

N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Pharmaceuticals: The compound is explored for its potential use in the treatment of various diseases, including bacterial infections, cancer, and inflammatory disorders.

    Materials Science: The compound’s unique electronic properties make it a potential candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of various enzymes and receptors.

Mechanism of Action

The mechanism of action of N4-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: The compound can inhibit various enzymes, such as proteases and kinases, by binding to their active sites and preventing substrate binding.

    Modulate Receptors: The compound can modulate the activity of various receptors, such as G-protein-coupled receptors (GPCRs) and ion channels, by binding to their ligand-binding sites and altering their conformation.

    Induce Apoptosis: The compound can induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways.

Comparison with Similar Compounds

N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE can be compared with other similar compounds, such as:

    N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methylfuran-2-carboxamide: This compound has a similar structure but lacks the quinoline moiety, making it less versatile in terms of biological activity.

    N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]decanamide: This compound has a similar thiadiazole ring but a different substituent, leading to different chemical and biological properties.

    N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide: This compound has a similar structure but with a different substituent on the quinoline ring, affecting its reactivity and biological activity.

The uniqueness of N4-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE lies in its combination of the thiadiazole, furan, and quinoline moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N4O2S2

Molecular Weight

396.5 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C19H16N4O2S2/c1-3-26-19-23-22-18(27-19)21-17(24)13-10-15(16-9-8-11(2)25-16)20-14-7-5-4-6-12(13)14/h4-10H,3H2,1-2H3,(H,21,22,24)

InChI Key

LSYJPFYZTYRLPQ-UHFFFAOYSA-N

SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C

Origin of Product

United States

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